molecular formula C9H7NO B562886 Oxepino[4,5-B]pyridine CAS No. 108744-92-9

Oxepino[4,5-B]pyridine

Cat. No.: B562886
CAS No.: 108744-92-9
M. Wt: 145.161
InChI Key: UMVAKJYMOSCMHX-UHFFFAOYSA-N
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Description

Oxepino[4,5-B]pyridine is a bicyclic heterocyclic compound comprising a pyridine ring fused with a seven-membered oxepine ring (containing one oxygen atom). These analogs share the pyridine backbone fused with five-membered heterocycles (imidazole, oxazole, or thiazole), making them relevant for comparative analysis .

Properties

CAS No.

108744-92-9

Molecular Formula

C9H7NO

Molecular Weight

145.161

IUPAC Name

oxepino[4,5-b]pyridine

InChI

InChI=1S/C9H7NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-7H

InChI Key

UMVAKJYMOSCMHX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=COC=C2)N=C1

Synonyms

Oxepino[4,5-b]pyridine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : The heteroatom in the fused ring (N in imidazole, O in oxazole, S in thiazole) alters electronic density, impacting reactivity. For example, sulfur in thiazolo derivatives enhances π-stacking interactions in anticancer applications .
  • Synthetic Flexibility : Imidazo derivatives are synthesized via palladium-mediated cross-coupling (e.g., XantPhos/Pd(OAc)₂), achieving yields up to 95% , while oxazolo derivatives often require regioselective cyclization .

Pharmacological and Functional Properties

Table 2: Pharmacological Activities
Compound Key Activities Mechanism/Applications References
Imidazo[4,5-b]pyridine Anticancer, antimicrobial, antidiabetic PhIP (a mutagenic derivative) forms DNA adducts; synthetic analogs inhibit kinases
Oxazolo[4,5-b]pyridine Anti-inflammatory Patent claims for inflammatory disorder treatment (e.g., EP 18077677)
Thiazolo[4,5-b]pyridine Anticancer Disrupts cancer cell proliferation via thiazole-mediated interactions

Critical Findings :

  • Imidazo Derivatives: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a potent carcinogen formed in cooked meats. Flavonoids (e.g., from sweet potato leaves) inhibit PhIP formation by 67–80% via scavenging reactive intermediates .
  • Oxazolo Derivatives : Methyl and fluorophenyl substituents enhance bioavailability and target specificity. For example, 2-methyloxazolo[4,5-b]pyridine (CAS 86467-39-2) is a scaffold for anti-inflammatory drug discovery .
  • Thiazolo Derivatives : 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits cytotoxicity against cancer cells, with structure-activity relationships (SAR) guided by substituent positioning .

Challenges and Contradictions

  • Dual Roles of Inhibitors : While α-dicarbonyl compounds (e.g., glyoxal) reduce PhIP formation by consuming precursors like phenylalanine, they may also promote PhIP generation via alternative pathways (e.g., phenylacetaldehyde formation) .
  • Ligand Dependency : Palladium-mediated synthesis of imidazo derivatives is highly ligand-dependent (e.g., BINAP vs. XantPhos), with steric effects dictating cross-coupling efficiency .

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